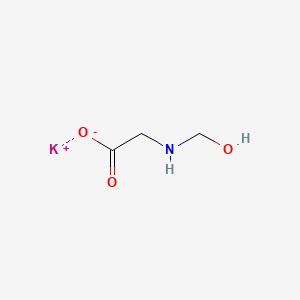

Glycine, N-(hydroxymethyl)-, monopotassium salt

Description

Properties

CAS No. |

66063-61-4 |

|---|---|

Molecular Formula |

C3H6KNO3 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

potassium;2-(hydroxymethylamino)acetate |

InChI |

InChI=1S/C3H7NO3.K/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 |

InChI Key |

OGMXSAAYHDZBBY-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])NCO.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(hydroxymethyl)-, monopotassium salt typically involves the reaction of glycine with formaldehyde in the presence of potassium hydroxide. The reaction proceeds as follows:

- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.

- The resulting N-(hydroxymethyl)glycine is then neutralized with potassium hydroxide to form the monopotassium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Mixing glycine and formaldehyde in a controlled environment.

- Adding potassium hydroxide to neutralize the reaction mixture.

- Purifying the resulting product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(hydroxymethyl)-, monopotassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to formic acid.

Reduction: The compound can be reduced to glycine.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formic acid and glycine.

Reduction: Glycine.

Substitution: Depending on the nucleophile used, different substituted glycine derivatives can be formed.

Scientific Research Applications

Chemical and Biological Applications

Antimicrobial Agent

Glycine, N-(hydroxymethyl)-, monopotassium salt is primarily recognized for its antimicrobial properties. It acts as a biocidal agent, effectively inhibiting the growth of bacteria and fungi. This property is leveraged in various products including liquid soaps, cleaning agents, and textile emulsions. The compound's mechanism of action is largely attributed to the release of formaldehyde upon decomposition in aqueous solutions .

Pharmaceutical Applications

In pharmaceutical research, hydroxymethylglycinate has been studied for its potential in drug formulation and delivery systems. Its compatibility with various active pharmaceutical ingredients (APIs) allows for enhanced stability and efficacy in formulations. Moreover, it has been used in pharmacokinetics studies to analyze drug absorption and metabolism .

Cosmetic Industry

Hydroxymethylglycinate is widely utilized as a preservative in cosmetics due to its antimicrobial properties. It is effective against a broad spectrum of microorganisms, making it suitable for use in products such as creams, lotions, and shampoos. The European Union's Scientific Committee on Cosmetic Products has recognized its safety when used within regulated limits .

Industrial Applications

Material Preservation

The compound is registered for use as a material preservative in various industrial applications. This includes water-based cleaning products, coatings, adhesives, and printing supplies. Its ability to inhibit microbial growth extends the shelf life of these products .

Environmental Impact Studies

Research has also focused on the environmental fate of hydroxymethylglycinate when used in industrial applications. Studies indicate that while it poses low toxicity to aquatic life, further assessments are necessary to understand its long-term ecological impact .

Analytical Chemistry

Hydroxymethylglycinate can be analyzed using High-Performance Liquid Chromatography (HPLC), providing insights into its purity and concentration in various formulations. The method involves using a reverse-phase HPLC column with acetonitrile and water as mobile phases. This technique is scalable and applicable for both qualitative and quantitative analysis .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of hydroxymethylglycinate against various pathogens including Escherichia coli and Staphylococcus aureus. Results showed significant inhibition zones around treated areas, confirming its effectiveness as an antimicrobial agent in clinical settings .

Case Study 2: Cosmetic Formulation

In a formulation study for a moisturizing cream, hydroxymethylglycinate was incorporated at concentrations of 0.5% to evaluate its preservative effect. The results indicated that the cream maintained microbiological stability over a six-month period without any adverse effects on skin irritation or sensitization .

Safety Profile

While generally regarded as safe when used appropriately, there are considerations regarding potential toxicity associated with formaldehyde release. Regulatory bodies such as the Environmental Protection Agency (EPA) have conducted assessments to evaluate human health risks associated with exposure to hydroxymethylglycinate in consumer products .

Mechanism of Action

The mechanism of action of Glycine, N-(hydroxymethyl)-, monopotassium salt involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter and modulate the activity of receptors such as the NMDA receptor. It also plays a role in the regulation of oxidative stress and inflammation by modulating the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Key Observations :

- The hydroxymethyl substitution in the target compound distinguishes it from simpler glycine salts (e.g., monopotassium glycinate) and introduces additional hydroxyl group reactivity.

- Compared to glyphosate monopotassium salt (a herbicide), the target compound lacks the phosphonomethyl group, reducing its chelating and herbicidal activity .

Key Observations :

- Glyphosate salts are agriculturally significant but chemically distinct due to their phosphonate groups .

Solubility and Stability

- Water Solubility : Potassium salts generally exhibit higher water solubility than sodium salts due to smaller hydration radii. For example, potassium N,N-dimethylglycinate is highly soluble in polar solvents .

- pH Stability : The hydroxymethyl group may enhance stability in alkaline conditions compared to unmodified glycine salts.

Biological Activity

Glycine, N-(hydroxymethyl)-, monopotassium salt (also referred to as hydroxymethylglycinate potassium salt) is an amino acid derivative with notable biological activities. This compound is primarily recognized for its antimicrobial properties and its applications in various fields, including pharmaceuticals, cosmetics, and food preservation. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C₂H₆KNO₃

- Molecular Weight : 138.21 g/mol

- CAS Number : 70161-44-3

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Studies indicate that it is effective against:

- Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Salmonella enterica

- Fungi :

- Candida albicans

The activity index of this compound is reported to be around 50%, which indicates a moderate level of effectiveness in preventing bacterial growth and maintaining chemical stability in biological samples .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies:

- Acute Toxicity : The LD50 value in rats ranges from 940 to 1,050 mg/kg .

- Developmental Toxicity : No observed adverse effect levels (NOAEL) were established at doses of 300 mg/kg for maternal toxicity and 450 mg/kg for developmental toxicity .

- Repeated Dose Toxicity : NOAEL was found to be 160 mg/kg .

The compound is classified as not being a specific target organ toxicant for both single and repeated exposures.

Biodegradability and Environmental Impact

Research indicates that this compound is readily biodegradable, with a biodegradation rate of approximately 97.5% over 28 days . This characteristic suggests minimal environmental persistence and a lower risk of bioaccumulation.

Applications in Preservatives

Due to its antimicrobial properties, this compound is utilized as a preservative in various products. It effectively inhibits microbial growth in cosmetic formulations and food products. Its use as a fixative agent helps preserve biological samples by preventing contamination from bacteria .

Case Studies

- Cosmetic Formulations : A study highlighted the incorporation of glycine derivatives in skincare products where they contributed to the overall antimicrobial efficacy while maintaining skin compatibility .

- Food Preservation : In food science applications, glycine derivatives have been employed to extend the shelf life of perishable goods by inhibiting microbial growth without compromising food safety .

Summary of Research Findings

Q & A

Basic Questions

Q. What are the validated synthetic routes for preparing Glycine, N-(hydroxymethyl)-, monopotassium salt, and how can purity be optimized?

- Methodology : Synthesis typically involves neutralizing N-(hydroxymethyl)glycine with potassium hydroxide in aqueous or alcoholic solvents. Purity optimization requires recrystallization from polar solvents (e.g., ethanol/water mixtures) and monitoring via ion chromatography to ensure stoichiometric equivalence of potassium . For glycine derivatives, impurities like unreacted glycine or hydroxymethyl byproducts can be minimized by controlling reaction pH (6.5–7.5) and temperature (25–40°C) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodology :

- FT-IR : Confirm the presence of hydroxymethyl (-CH2OH) and carboxylate (-COO⁻K⁺) groups. Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (asymmetric COO⁻ stretch) are critical .

- ¹H/¹³C NMR : Assign signals for the glycine backbone (δ ~3.5 ppm for CH2NH) and hydroxymethyl substituent (δ ~4.2 ppm for CH2OH) .

- HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: 20 mM potassium phosphate buffer (pH 2.5)/acetonitrile (95:5) .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Data :

| Solvent | Solubility (g/100 mL, 25°C) | Notes |

|---|---|---|

| Water | >50 | Highly soluble due to ionic nature |

| Ethanol | 5–10 | Precipitation occurs at >20% v/v |

| Acetone | <1 | Poor solubility; used for recrystallization |

Advanced Questions

Q. How does pH influence the stability of this compound, and what degradation pathways are observed?

- Methodology : Stability studies show:

- pH 2–4 : Protonation of the hydroxymethyl group leads to formaldehyde release (detected via GC-MS) .

- pH 7–9 : Stable for >30 days at 4°C; degradation accelerates at >40°C via hydrolysis of the hydroxymethyl group .

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., glycine, formaldehyde adducts) .

Q. What in vitro models are suitable for studying cellular uptake mechanisms in neuronal systems?

- Methodology :

- Primary Neuronal Cultures : Assess uptake using ³H-labeled compound and competitive inhibitors (e.g., glycine transporter 1 blockers) .

- MDCK Cell Monolayers : Measure transepithelial electrical resistance (TEER) to evaluate permeability .

- Data Interpretation : Uptake is Na⁺/Cl⁻-dependent, with Km values comparable to glycine (0.5–1.2 mM) .

Q. How do trace metal impurities affect enzymatic assays, and what mitigation strategies are effective?

- Methodology :

- Contamination Sources : Residual K⁺ from synthesis (≤0.1% w/w acceptable) or transition metals (e.g., Fe³⁺) from reagents .

- Impact : Metal ions inhibit dehydrogenases (e.g., lactate dehydrogenase IC₅₀ ~10 µM for Fe³⁺) .

- Mitigation : Chelation with EDTA (1–5 mM) or purification via ion-exchange chromatography .

Q. What crystallographic insights exist for coordination complexes with transition metals?

- Methodology : Single-crystal X-ray diffraction reveals:

- Cu²⁺ Complexes : Octahedral geometry with glycine acting as a tridentate ligand (N, O-carboxylate, O-hydroxymethyl) .

- Stoichiometry : 2:1 (metal:ligand) complexes dominate in aqueous solutions at pH 7–8 .

Q. How do regulatory guidelines address impurity limits for this compound in agrochemical formulations?

- Methodology :

- N-Nitrosoglyphosate (NNG) : Analogous to glyphosate salts, limit NNG to ≤1 ppm via HPLC-UV (λ = 242 nm) .

- Heavy Metals : Follow USP <231> standards (e.g., ≤10 ppm Pb, As, Hg) using ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.